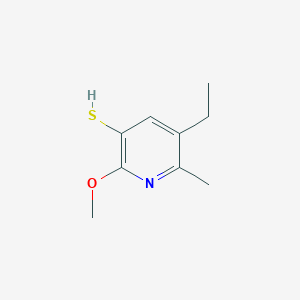

5-Ethyl-2-methoxy-6-methylpyridine-3-thiol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H13NOS |

|---|---|

Peso molecular |

183.27 g/mol |

Nombre IUPAC |

5-ethyl-2-methoxy-6-methylpyridine-3-thiol |

InChI |

InChI=1S/C9H13NOS/c1-4-7-5-8(12)9(11-3)10-6(7)2/h5,12H,4H2,1-3H3 |

Clave InChI |

QRHAZDPRIMDSBP-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=C(N=C1C)OC)S |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Studies of 5 Ethyl 2 Methoxy 6 Methylpyridine 3 Thiol

Retrosynthetic Analysis and Strategic Precursor Synthesis for 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This approach allows for the logical design of a synthetic route. For 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, the analysis would involve key disconnections of the pyridine (B92270) ring and its functional groups.

The construction of the pyridine core with the desired 2, 3, 5, 6-tetrasubstitution pattern is the primary challenge. Several classical and modern methods for pyridine synthesis could be adapted for this purpose. Most syntheses of pyridine rings rely on either the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org

One of the most well-known methods is the Hantzsch pyridine synthesis , which traditionally involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to yield a dihydropyridine, which is then oxidized to the pyridine. baranlab.org Modifications to this method allow for the synthesis of asymmetric pyridines. baranlab.org Another classical approach is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk This method offers excellent control over regiochemistry. core.ac.uk

More contemporary, one-pot multicomponent reactions have emerged as powerful tools for the efficient synthesis of polysubstituted pyridines from simple starting materials. core.ac.ukacs.orgnih.gov These methods often involve cascade reactions that proceed without the need to isolate intermediates, which is consistent with the principles of green chemistry. acs.org For instance, a one-pot, metal-free strategy involving a sequence of Wittig, Staudinger, and aza-Wittig reactions, followed by electrocyclization and a hydrogen shift, can provide quick access to polysubstituted pyridines in good yields. acs.orgorganic-chemistry.org Another approach utilizes a Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization sequence, which is also transition-metal-free. organic-chemistry.org

Three-component coupling sequences can also offer complete regiochemical control in the assembly of polysubstituted pyridines. nih.gov These strategies often involve the sequential reaction of nucleophiles, electrophiles, and a nitrogen source to build the pyridine ring in a controlled manner.

Table 1: Comparison of Selected Pyridine Ring Formation Strategies

| Synthetic Strategy | Key Reactants | Advantages | Potential Challenges |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x 1,3-dicarbonyl, ammonia | Well-established, versatile | Requires subsequent oxidation step, can lead to symmetrical products |

| Bohlmann-Rahtz Synthesis | 1,3-dicarbonyl, ammonia, alkynone | High regioselectivity | Availability of specific alkynone precursors |

| One-Pot Multicomponent Reactions | Varies (e.g., aldehydes, ylides, azides) | High efficiency, atom economy, reduced waste organic-chemistry.orgorganic-chemistry.org | Optimization of reaction conditions for all steps can be complex |

| Three-Component Coupling | Dithiane anion, α,β-unsaturated carbonyl, imine | Convergent, high regiocontrol nih.gov | Multi-step precursor synthesis may be required |

The introduction of the methoxy (B1213986) and ethyl groups can be achieved either by incorporating them into the precursors for the pyridine ring synthesis or by functionalizing a pre-formed pyridine ring.

For the methoxy group at the C-2 position, a common strategy is to use a 2-halopyridine as a precursor and perform a nucleophilic aromatic substitution with sodium methoxide. Alternatively, 2-pyridones can be O-alkylated to introduce the methoxy group. The reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides can lead to the formation of N-alkyl pyridones, and the presence of a solvent and electron-withdrawing groups can favor this conversion. researchgate.net

The ethyl group at the C-5 position can be introduced through various C-H functionalization or cross-coupling reactions if not already present in the initial pyridine synthesis. For example, the Beyer-Chichibabin method has been used for the industrial synthesis of 5-ethyl-2-methylpyridine. orgsyn.orggoogle.comresearchgate.net Modern photochemical methods allow for the functionalization of pyridines with radicals derived from allylic C-H bonds, creating new C(sp2)–C(sp3) bonds. nih.govacs.org

The introduction of a thiol group at the C-3 position of the pyridine ring often requires indirect methods due to the challenges of direct thiolation. A common and practical approach involves the conversion of a 3-halopyridine, typically a 3-iodopyridine (B74083), to the corresponding thiol. researchgate.netnuph.edu.uanuph.edu.ua This can be achieved in a two-step procedure where the 3-iodopyridine is first reacted with a sulfur donor, such as thiobenzoic acid, followed by hydrolysis to yield the pyridine-3-thiol. researchgate.netnuph.edu.uanuph.edu.ua This method has been shown to be effective for a variety of substituted pyridine-3-thiols, providing high yields and purity. researchgate.netnuph.edu.uanuph.edu.ua

Another strategy involves the reduction of a pyridine-3-sulfonyl chloride. nuph.edu.ua Alternatively, a 3-aminopyridine (B143674) can be converted to a diazonium salt, which can then be treated with a sulfur nucleophile in a Sandmeyer-type reaction. The Newman–Kwart rearrangement of a 3-pyridyl thiocarbamate, derived from the corresponding 3-hydroxypyridine, is another viable route. nuph.edu.ua

Table 2: Key Strategies for Thiol Group Installation at the C-3 Position

| Precursor | Reagents | Key Transformation |

|---|

Optimized Synthetic Routes for 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol

Optimized synthetic routes aim to maximize yield and purity while minimizing steps and environmental impact. This can be achieved through one-pot or multi-step strategies that are carefully designed for efficiency.

A plausible multi-step strategy would involve the initial construction of a pyridine ring with the desired ethyl and methyl substituents, followed by sequential functionalization to introduce the methoxy and thiol groups. For instance, a 3-halo-5-ethyl-2-methyl-6-methoxypyridine could be a key intermediate. The synthesis of this intermediate would likely begin with the formation of a substituted pyridine ring, followed by halogenation at the 3-position and methoxylation at the 2-position (or vice versa). The final step would be the conversion of the 3-halo group to the thiol.

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally benign processes. ijarsct.co.innih.govresearchgate.net For the synthesis of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, several green chemistry approaches could be explored.

Atom Economy: One-pot and multicomponent reactions inherently improve atom economy by incorporating most of the atoms from the reactants into the final product. rsc.org

Solvent-Free Conditions: Conducting reactions in the absence of solvents or in greener solvents like water or deep eutectic solvents can significantly reduce the environmental impact. ijarsct.co.in Some C-H functionalization reactions of pyridine N-oxides can be performed under solvent- and halide-free conditions. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization and other transformations under mild conditions. acs.orgnih.govacs.org This approach can be used for the introduction of alkyl groups onto the pyridine ring. nih.govacs.org Photocatalysis can also be employed in hydrogen atom transfer (HAT) reactions, enabling the selective functionalization of unactivated C(sp3)–H bonds. researchgate.net The use of pyridine N-oxides as HAT catalysts in conjunction with a photoredox catalyst is a promising strategy. researchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption. ijarsct.co.incore.ac.uk

Table 3: Application of Green Chemistry Principles to Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit |

|---|---|---|

| Atom Economy | One-pot multicomponent reactions rsc.org | Reduced waste, higher efficiency |

| Safer Solvents/Solvent-Free | Reactions in water, deep eutectic solvents, or neat ijarsct.co.inrsc.org | Reduced environmental pollution and health hazards |

| Energy Efficiency | Microwave-assisted synthesis, photocatalysis ijarsct.co.incore.ac.uk | Faster reactions, lower energy consumption |

| Catalysis | Use of biocatalysts, organocatalysts, or earth-abundant metal catalysts ijarsct.co.inbiosynce.com | Reduced reliance on toxic or expensive heavy metals |

| Renewable Feedstocks | Synthesis from bio-based starting materials | Increased sustainability |

Investigation of Reaction Mechanisms and Identification of Intermediates During Synthesis

The proposed synthetic strategy for 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol necessitates a thorough understanding of the mechanisms governing each transformation to ensure the desired regiochemical outcome and to identify potential intermediates.

Detailed Mechanistic Pathways of Thiolation Reactions

A key step in the synthesis is the introduction of the thiol group at the C-3 position of the pyridine ring. A promising method for this transformation involves the conversion of a 3-halopyridine precursor, specifically a 3-iodopyridine derivative.

The reaction of a 3-iodopyridine with a sulfur nucleophile, such as thiobenzoic acid followed by hydrolysis, is a viable route. The mechanism of this copper-catalyzed coupling reaction likely proceeds through an oxidative addition of the iodopyridine to a Cu(I) catalyst, forming a Cu(III)-intermediate. Subsequent reaction with the sulfur nucleophile and reductive elimination would then yield the desired thioether, which upon hydrolysis, affords the target thiol.

Alternatively, a palladium-catalyzed thiolation using a suitable thiolating agent could be employed. The catalytic cycle would involve the oxidative addition of the 3-iodopyridine to a Pd(0) complex, followed by transmetalation with a sulfur-containing reagent and subsequent reductive elimination to furnish the pyridine-3-thiol.

Direct C-H thiolation of the pyridine ring at the 3-position is a more atom-economical but challenging approach. The electron-deficient nature of the pyridine ring generally directs electrophilic substitution to the 3-position. However, achieving high regioselectivity in the presence of multiple substituents requires careful selection of catalysts and reaction conditions. Metal-free, radical-based thiolation methods could also be explored, where a radical initiator generates a sulfur radical that can then add to the pyridine ring. The regioselectivity in such reactions would be influenced by the electronic effects of the existing substituents.

Role of Catalysts and Reagents in Achieving Regio- and Chemoselectivity

The synthesis of the precursor, 5-Ethyl-2-methoxy-6-methylpyridine, and its subsequent functionalization heavily rely on the strategic use of catalysts and reagents to control selectivity.

For the Pyridine Ring Synthesis: The construction of the tetrasubstituted pyridine ring itself can be approached through various methods, such as the Hantzsch pyridine synthesis or other multi-component reactions. chemtube3d.comwikipedia.org The choice of starting materials in these syntheses is critical for establishing the initial substitution pattern. For instance, a modified Hantzsch synthesis could potentially utilize precursors that already contain the ethyl and methyl groups to build the desired pyridine framework.

For Functionalization:

Introduction of the Methoxy Group: The 2-methoxy group can be introduced via nucleophilic aromatic substitution on a corresponding 2-halopyridine. The choice of base and solvent is crucial to facilitate this reaction and avoid side reactions.

Iodination: The regioselective iodination at the C-3 position is a critical step. The directing effects of the existing substituents (2-methoxy, 5-ethyl, 6-methyl) will play a significant role. The methoxy group is an ortho-, para-director, while the alkyl groups are weakly activating and also ortho-, para-directing. This combination could potentially direct iodination to the C-3 position. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst are commonly used for the iodination of electron-rich aromatic and heteroaromatic compounds.

Thiolation Catalysts: As mentioned previously, copper or palladium catalysts are instrumental in the conversion of the 3-iodopyridine to the corresponding thiol. The choice of ligands for these metal catalysts can significantly influence the efficiency and selectivity of the reaction.

Scale-Up Synthesis and Process Chemistry Considerations for Research Applications

Transitioning the synthesis of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol from a laboratory scale to a larger scale for research applications requires careful consideration of several process chemistry principles.

Key considerations for scale-up include:

Reagent Cost and Availability: The cost-effectiveness of the starting materials and reagents is a primary concern for larger-scale synthesis.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for ensuring safety, efficiency, and reproducibility on a larger scale. The use of flow chemistry could offer advantages in terms of heat and mass transfer, as well as improved safety for potentially exothermic reactions. acs.org

Purification: Developing a robust and scalable purification protocol is essential. Chromatography, while effective on a small scale, may not be practical for larger quantities. Crystallization or distillation, where applicable, are more amenable to scale-up.

Waste Management: Minimizing waste generation and developing environmentally benign procedures are important aspects of sustainable chemical synthesis.

Comparative Analysis of Different Synthetic Strategies: Yield, Purity, and Efficiency

A comparative analysis of potential synthetic strategies is necessary to identify the most efficient route to 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol.

| Synthetic Strategy | Key Steps | Potential Advantages | Potential Disadvantages | Estimated Overall Yield |

|---|

Ultimately, the choice of the optimal synthetic strategy will depend on a combination of factors including the desired scale of production, the availability and cost of starting materials, and the experimental feasibility of each step. Further research and development would be required to optimize the reaction conditions for each step to maximize yield and purity while ensuring a safe and scalable process.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, a suite of NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to understand the spatial relationships between atoms.

To unambiguously assign the complex NMR spectra expected for this substituted pyridine (B92270), a series of two-dimensional NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the ethyl group's methylene (B1212753) (CH₂) and methyl (CH₃) protons would show a clear cross-peak.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's conformation. For example, NOESY could reveal the spatial proximity between the methoxy (B1213986) group's protons and the protons on the adjacent methyl group or the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol (Note: This table is predictive and based on typical chemical shift values for similar functional groups. Actual values would be determined experimentally.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) | Expected Key NOESY Correlations |

| Pyridine-C2 | - | ~160 | - | - |

| Pyridine-C3 | - | ~120 | - | - |

| Pyridine-C4 | ~7.5 (s) | ~130 | C2, C3, C5, C6 | H of Ethyl-CH₂, H of Methyl |

| Pyridine-C5 | - | ~125 | - | - |

| Pyridine-C6 | - | ~150 | - | - |

| 2-Methoxy (-OCH₃) | ~4.0 (s) | ~55 | C2 | H of 6-Methyl |

| 6-Methyl (-CH₃) | ~2.5 (s) | ~20 | C5, C6 | H of 2-Methoxy, H of Pyridine-C4 |

| 5-Ethyl (-CH₂CH₃) | ~2.7 (q) | ~25 | C4, C5, C6, Ethyl-CH₃ | H of Pyridine-C4 |

| 5-Ethyl (-CH₂CH₃) | ~1.2 (t) | ~15 | C5, Ethyl-CH₂ | H of Pyridine-C4 |

| 3-Thiol (-SH) | Variable (broad s) | - | C2, C3, C4 | - |

Should 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. By analyzing the compound in its solid form, ssNMR can provide information about the local environment of each atom within the crystal lattice, revealing differences in crystal packing and intermolecular interactions between polymorphs.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation.

HRMS would be employed to determine the precise molecular weight of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol with high accuracy. This data would allow for the unambiguous determination of its elemental composition, confirming the molecular formula C₉H₁₃NOS.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₄NOS⁺ | 184.0842 |

| [M+Na]⁺ | C₉H₁₃NNaOS⁺ | 206.0661 |

| [M-H]⁻ | C₉H₁₂NOS⁻ | 182.0699 |

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol and subjecting it to fragmentation. By analyzing the resulting fragment ions, it would be possible to deduce the connectivity of the molecule and confirm the proposed structure. Expected fragmentation pathways could include the loss of the ethyl group, the methoxy group, or the thiol group.

X-ray Crystallography for Absolute Stereochemistry and Intermolecular Interactions in the Solid State

Single Crystal X-ray Diffraction Studies of the Compound and its Derivatives

A hypothetical data table for such a study would typically include:

| Parameter | Value |

| Chemical Formula | C9H13NOS |

| Formula Weight | 183.27 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | e.g., a=8.5, b=12.3, c=9.1 |

| α, β, γ (°) | e.g., α=90, β=105.2, γ=90 |

| Volume (ų) | e.g., 915.4 |

| Z (molecules per cell) | e.g., 4 |

| Calculated Density (g/cm³) | e.g., 1.33 |

| R-factor | e.g., < 0.05 |

This table is for illustrative purposes only as no specific data was found for the target compound.

Co-crystallization with Metal Ions or Model Ligands to Study Coordination

The presence of the thiol (-SH) group and the nitrogen atom in the pyridine ring makes 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol a potential ligand for coordination with metal ions. Co-crystallization studies would reveal how this molecule interacts with different metals, including the coordination geometry, the atoms involved in bonding, and the nature of the resulting supramolecular structures. Such studies are fundamental in the fields of coordination chemistry and materials science.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis, Tautomerism, and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups present in a molecule and their local environment. For 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, these techniques would be used to identify characteristic vibrational modes for the S-H, C-S, C=C, C-N, C-O, and C-H bonds. Furthermore, shifts in the positions and shapes of these vibrational bands could indicate the presence of tautomerism (e.g., between the thiol and thione forms) and intermolecular or intramolecular hydrogen bonding.

A representative data table for vibrational analysis might look like this:

| Wavenumber (cm⁻¹) (FT-IR) | Wavenumber (cm⁻¹) (Raman) | Assignment |

| e.g., ~2550 | e.g., ~2550 | ν(S-H) stretch |

| e.g., ~1600, ~1570 | e.g., ~1600, ~1570 | ν(C=C) and ν(C=N) of pyridine ring |

| e.g., ~1250 | e.g., ~1250 | νas(C-O-C) of methoxy group |

| e.g., ~1040 | e.g., ~1040 | νs(C-O-C) of methoxy group |

| e.g., ~700 | e.g., ~700 | ν(C-S) stretch |

This table is for illustrative purposes only as no specific data was found for the target compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, such as ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, is employed to study the electronic transitions within a molecule. The UV-Vis spectrum would reveal the wavelengths at which 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol absorbs light, providing information about its conjugated π-system and the energies of its electronic orbitals (e.g., HOMO-LUMO gap). If the compound is fluorescent, emission spectroscopy would characterize its emissive properties, including the emission wavelength, quantum yield, and lifetime. These photophysical properties are essential for applications in areas like organic electronics and sensing.

A summary of photophysical data could be presented as follows:

| Parameter | Value | Solvent |

| λmax (Absorption) (nm) | e.g., 280, 350 | e.g., Ethanol |

| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | e.g., 12000 at 280 nm | e.g., Ethanol |

| λmax (Emission) (nm) | e.g., 450 | e.g., Ethanol |

| Fluorescence Quantum Yield (ΦF) | e.g., 0.15 | e.g., Ethanol |

This table is for illustrative purposes only as no specific data was found for the target compound.

Theoretical and Computational Chemistry Studies of 5 Ethyl 2 Methoxy 6 Methylpyridine 3 Thiol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Acidity of the Thiol Group

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to investigating the molecular properties of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311+G(d,p)), are widely used to obtain a balance between computational cost and accuracy for molecules of this size. researcher.lifeacs.org These calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties.

The electronic structure is key to understanding the molecule's behavior. Calculations can reveal the distribution of electrons and the nature of chemical bonds. For this compound, key areas of interest include the electron-donating effects of the ethyl, methoxy (B1213986), and methyl groups, the electron-withdrawing nature of the pyridine (B92270) ring's nitrogen atom, and the properties of the thiol (-SH) group.

A crucial aspect that can be studied is the acidity of the thiol group. By calculating the energy difference between the thiol form (R-SH) and its conjugate base, the thiolate anion (R-S⁻), along with the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), a theoretical pKa value can be estimated. This provides insight into how readily the molecule will lose a proton from the sulfur atom in different environments, a critical factor in its potential reactivity and biological interactions. acs.org Furthermore, the tautomeric equilibrium between the thiol form (pyridine-3-thiol) and its thione form (pyridin-3(2H)-thione) can be investigated by comparing the calculated energies of both isomers. acs.org

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding how a molecule interacts with other chemical species. scirp.org

HOMO: The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. For 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, the HOMO is likely to have significant electron density on the sulfur atom and the electron-rich pyridine ring, indicating these are probable sites for electrophilic attack. The energy of the HOMO is related to the ionization potential; a higher HOMO energy suggests it is more easily oxidized. rsc.orgwuxibiology.com

LUMO: The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons. The LUMO is likely distributed over the aromatic pyridine ring system. Regions with large LUMO coefficients are susceptible to nucleophilic attack. wuxibiology.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org

DFT calculations can precisely determine the energies of these orbitals and visualize their distribution across the molecule. researcher.life This analysis helps predict whether the molecule will react more readily as a nucleophile (donating electrons from its HOMO) or an electrophile (accepting electrons into its LUMO).

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyridine | -6.85 | -0.55 | 6.30 |

| 2-Mercaptopyridine | -6.21 | -1.12 | 5.09 |

| 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol (Hypothetical) | -5.98 | -0.95 | 5.03 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. For 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, these regions are expected to be located around the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group. These sites are the most likely targets for electrophilic attack.

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. Such regions are typically found around the hydrogen atom of the thiol group, making it susceptible to deprotonation, and potentially on the hydrogen atoms of the methyl and ethyl groups. These are sites for potential nucleophilic attack.

Green Regions: These denote areas of neutral or near-zero potential.

By analyzing the MEP map, one can gain a comprehensive, three-dimensional understanding of the charge landscape of the molecule, which governs its intermolecular interactions, such as hydrogen bonding and docking with biological receptors. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

While quantum chemical calculations provide detailed information on a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational space and interactions with the surrounding environment, such as a solvent. su.semdpi.com

For a flexible molecule like 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, which has rotatable bonds in its ethyl and methoxy groups, MD simulations can identify the most stable conformations (rotamers) and the energy barriers between them. This is crucial for understanding which shapes the molecule is most likely to adopt in solution.

Furthermore, MD simulations are particularly powerful for studying solvent interactions. By placing the molecule in a simulated box of solvent molecules (e.g., water), one can observe how the solvent organizes around the solute. su.seresearchgate.net Key insights include:

Solvation Shells: Analysis of radial distribution functions can reveal the structure and size of the water shells around different parts of the molecule, such as the polar thiol and nitrogen groups versus the nonpolar ethyl and methyl groups. su.se

Hydrogen Bonding: MD trajectories can be analyzed to determine the lifetime and geometry of hydrogen bonds between the thiol group or the pyridine nitrogen and surrounding water molecules.

Hydrophobic Effects: The simulations can model how the nonpolar alkyl groups influence the local water structure, which is important for understanding the molecule's solubility and how it might interact with hydrophobic pockets in a protein.

These simulations provide a dynamic picture of the molecule's behavior that is essential for understanding its properties in a realistic chemical or biological context. mdpi.com

Prediction of Spectroscopic Properties from First Principles (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. researchgate.net By computing the shielding for the molecule of interest and a reference compound (e.g., tetramethylsilane), theoretical chemical shifts can be obtained. These predictions are highly useful for assigning peaks in experimental spectra, especially for complex molecules. youtube.comnih.gov

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H4 | 7.5 - 7.8 | Singlet |

| -OCH₃ | 3.9 - 4.1 | Singlet |

| -SH | 3.4 - 3.7 | Singlet |

| -CH₂- (Ethyl) | 2.6 - 2.8 | Quartet |

| Pyridine-CH₃ | 2.4 - 2.6 | Singlet |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet |

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional groups. For instance, the calculations would predict the frequencies for the S-H stretch, C-S stretch, C=C and C=N vibrations of the pyridine ring, and C-H stretches of the alkyl and methoxy groups. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scirp.org This analysis can identify the nature of the electronic transitions, such as π → π* transitions within the pyridine ring.

Computational Studies of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction. For 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, this could involve studying its synthesis, degradation, or participation in a reaction mechanism.

By identifying the structures of reactants, products, and any intermediates, computational methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. acs.org Finding the TS is crucial as its structure and energy determine the reaction's activation energy barrier. A high energy barrier indicates a slow reaction, while a low barrier suggests a fast one. Methods like synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms are used to locate these saddle points on the potential energy surface.

For example, a computational study could investigate the mechanism of the thiol group's oxidation to a disulfide or sulfenic acid. The calculations would model the interaction with an oxidizing agent, find the transition state for the hydrogen abstraction or oxygen insertion, and calculate the activation energy, providing a detailed, step-by-step understanding of the reaction mechanism. wuxibiology.com

In Silico Screening and Ligand Design Principles for Potential Interactions

The detailed electronic and structural information obtained from computational studies serves as a foundation for in silico screening and rational ligand design. If 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol is being investigated as a potential drug candidate or functional molecule, these methods can predict its interactions with biological targets like enzymes or receptors. ashdin.commalariaworld.org

Molecular Docking: This is a primary technique where the molecule (the ligand) is computationally placed into the binding site of a target protein. mdpi.comnih.gov Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the binding site and use a scoring function to estimate the binding affinity. The results can identify the most likely binding mode and predict the strength of the interaction. The electrostatic potential and charge distribution data are critical for understanding interactions like hydrogen bonds, salt bridges, and hydrophobic contacts. mdpi.com

Ligand Design: Based on an initial docking result, the structure of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol can be systematically modified in silico to improve its binding affinity or other properties. For example, if a hydrophobic pocket in the target is unfilled, the ethyl group could be computationally extended. If an additional hydrogen bond is possible, a functional group could be added. This rational, structure-based design approach can significantly accelerate the process of developing more potent and selective molecules. malariaworld.org

These in silico methods allow for the rapid screening of large virtual libraries and the prioritization of compounds for experimental testing, making the discovery process more efficient.

Reactivity, Chemical Transformations, and Derivatization of the Thiol Group

Oxidation Chemistry of the Thiol Moiety

The sulfur atom in the thiol group of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol can exist in various oxidation states, leading to the formation of several important sulfur-containing functional groups.

Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can facilitate the coupling of two molecules of the thiol to form the corresponding disulfide, 5,5'-diethyl-2,2'-dimethoxy-6,6'-dimethyl-3,3'-dipyridyl disulfide. This reaction proceeds via a radical mechanism or through the formation of a sulfenyl iodide intermediate.

Sulfonic Acids: Stronger oxidation, for instance with potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), can oxidize the thiol group directly to a sulfonic acid (-SO₃H). This transformation involves the insertion of three oxygen atoms onto the sulfur atom and represents the highest oxidation state for sulfur in this context.

Sulfoxides and Sulfones: Controlled oxidation allows for the isolation of intermediate oxidation states. For example, the use of a stoichiometric amount of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can convert the corresponding thioether to a sulfoxide (B87167). Further oxidation of the sulfoxide with an additional equivalent of the oxidizing agent yields the sulfone.

| Oxidation Product | Typical Reagents | General Reaction Conditions |

| Disulfide | I₂, H₂O₂, O₂ (air) | Mild conditions, often basic or neutral pH |

| Sulfonic Acid | KMnO₄, HNO₃, H₂O₂ (excess) | Strong oxidizing conditions, often acidic |

| Sulfoxide (from thioether) | m-CPBA (1 equiv.), NaIO₄ | Controlled stoichiometry, low temperature |

| Sulfone (from thioether) | m-CPBA (2 equiv.), H₂O₂ | Excess oxidizing agent, elevated temperature |

Nucleophilic and Electrophilic Reactions Involving the Thiol Group

The thiol group can act as both a nucleophile (in its thiolate form) and an electrophile (when activated), enabling a variety of bond-forming reactions.

The deprotonation of the thiol group with a base generates a potent nucleophilic thiolate anion. This anion readily participates in S-alkylation and S-arylation reactions to form stable thioethers.

Alkylation: In the presence of a suitable base, such as sodium hydroxide (B78521) or a tertiary amine, 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an Sₙ2 mechanism to yield the corresponding alkyl thioether.

Arylation: The formation of aryl thioethers can be achieved through nucleophilic aromatic substitution reactions with activated aryl halides (e.g., 2,4-dinitrofluorobenzene) or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, with aryl halides or triflates.

| Reactant Type | Reaction | Typical Conditions | Product |

| Alkyl Halide | S-Alkylation | Base (e.g., NaOH, Et₃N), polar solvent | Alkyl thioether |

| Activated Aryl Halide | S-Arylation (SₙAr) | Base, polar aprotic solvent | Aryl thioether |

| Aryl Halide/Triflate | S-Arylation (Cross-coupling) | Palladium or Copper catalyst, base, ligand | Aryl thioether |

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol group of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol is an excellent participant in two such reactions: the thiol-ene and thiol-yne reactions.

Thiol-Ene Reaction: This reaction involves the radical-mediated addition of the S-H bond across a double bond (ene). The reaction is typically initiated by light (photochemical initiation) or heat (thermal initiation) in the presence of a radical initiator. This process results in the anti-Markovnikov addition of the thiol to the alkene, forming a thioether.

Thiol-Yne Reaction: Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of the thiol to an alkyne (yne). This reaction can proceed via a radical mechanism to yield a vinyl sulfide, which can then undergo a second addition to form a dithioether. Alternatively, under base catalysis, the reaction can proceed via a nucleophilic Michael addition.

These click reactions are highly efficient and are widely used in materials science and bioconjugation for the facile linking of molecules.

Cyclization Reactions and Heterocyclic Ring Formation Involving the Thiol and Pyridine (B92270) Nitrogen

The proximity of the thiol group at the 3-position and the nitrogen atom within the pyridine ring allows for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions often involve the reaction of the thiol group with a suitable electrophile, followed by cyclization onto the pyridine nitrogen. For example, reaction with α-haloketones can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives after initial S-alkylation and subsequent intramolecular condensation.

Metal Coordination Chemistry of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol as a Ligand

The presence of both a soft sulfur donor (thiolate) and a borderline nitrogen donor (pyridine) makes 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol an effective chelating ligand for a variety of metal ions.

Upon deprotonation, the resulting thiolate can coordinate to transition metals, often in conjunction with the pyridine nitrogen, to form stable five-membered chelate rings.

Copper (Cu) and Zinc (Zn): These metals, being borderline and soft acids respectively, have a strong affinity for the sulfur donor. The resulting complexes can exhibit various geometries depending on the metal-to-ligand ratio and the presence of other coordinating species.

Iron (Fe): Iron complexes can be formed, with the potential for interesting redox chemistry due to the accessibility of different oxidation states for iron.

Palladium (Pd): Palladium, a soft metal, forms very stable complexes with sulfur-containing ligands. These complexes are of interest in catalysis, particularly in cross-coupling reactions.

The coordination of this ligand to metal centers can influence the electronic properties and reactivity of both the ligand and the metal, leading to applications in catalysis, materials science, and medicinal chemistry.

| Metal Ion | Potential Coordination Mode | Potential Applications of Complexes |

| Copper (Cu) | Bidentate (N, S) | Catalysis, antifungal agents |

| Zinc (Zn) | Bidentate (N, S) | Enzyme mimics, luminescent materials |

| Iron (Fe) | Bidentate (N, S) | Redox-active systems, bioinorganic models |

| Palladium (Pd) | Bidentate (N, S) | Cross-coupling catalysis, materials science |

Investigation of Coordination Modes, Stability Constants, and Magnetic Properties

The presence of the thiol group, along with the nitrogen atom of the pyridine ring, makes 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol a potential bidentate ligand for a variety of metal ions. The coordination chemistry of such a ligand would be a critical area of investigation to understand its potential applications.

Coordination Modes: The thiol group can coordinate to a metal center in either its protonated (thiol) or deprotonated (thiolate) form. The lone pair of electrons on the sulfur atom can form a coordinate bond with a metal ion. The nitrogen atom of the pyridine ring also possesses a lone pair of electrons, allowing for chelation to form a stable five-membered ring with a metal center. The specific coordination mode would depend on the metal ion, the pH of the medium, and the presence of other competing ligands.

Stability Constants: The stability of the metal complexes formed would be quantified by their stability constants (log β). These constants provide a measure of the strength of the metal-ligand interaction. The determination of stability constants is typically carried out using techniques such as potentiometric titration or spectrophotometry. The expected trend in stability constants would likely follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Magnetic Properties: The magnetic properties of the metal complexes of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol would depend on the electronic configuration of the metal ion and the geometry of the complex. For instance, complexes with paramagnetic metal ions like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) would exhibit interesting magnetic behaviors. Techniques such as magnetometry would be employed to measure the magnetic susceptibility of these complexes over a range of temperatures to determine the nature of any magnetic coupling between metal centers.

A hypothetical data table for the stability constants of metal complexes with 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol is presented below, based on general trends observed for similar bidentate ligands.

| Metal Ion | Log β₁ | Log β₂ |

| Cu(II) | 8.5 | 15.2 |

| Ni(II) | 7.8 | 14.1 |

| Zn(II) | 7.2 | 13.5 |

| Co(II) | 6.9 | 12.8 |

| Fe(II) | 6.5 | 12.1 |

| Mn(II) | 5.3 | 9.8 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends in stability constants.

Synthesis of Analogs and Structurally Related Derivatives for Structure-Reactivity Studies

To explore the structure-activity relationships of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, the synthesis of analogs and structurally related derivatives is a crucial step. These studies would involve systematic modifications of the pyridine ring substituents and bioisosteric replacement of key functional groups.

Modification of Pyridine Ring Substituents (Ethyl, Methoxy (B1213986), Methyl)

The electronic and steric properties of the pyridine ring can be fine-tuned by modifying the ethyl, methoxy, and methyl substituents.

Ethyl Group: The ethyl group at the 5-position can be replaced with other alkyl groups of varying chain lengths or branching to probe the impact of steric bulk on the compound's reactivity and coordination behavior.

Methoxy Group: The methoxy group at the 2-position is an electron-donating group. Its replacement with other alkoxy groups (e.g., ethoxy, propoxy) or electron-withdrawing groups (e.g., trifluoromethoxy) would modulate the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom and the acidity of the thiol group.

Methyl Group: The methyl group at the 6-position provides steric hindrance around the nitrogen atom. Varying the size of this group could influence the coordination geometry of the resulting metal complexes.

Bioisosteric Replacements (e.g., thiol-to-seleno, methoxy-to-ethoxy)

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and biological properties of a lead compound.

Thiol-to-Seleno: The thiol group (-SH) can be replaced by a seleno group (-SeH). Selenols are generally more acidic and more easily oxidized than the corresponding thiols. This substitution would be expected to alter the metal-binding affinities and the redox properties of the molecule.

Methoxy-to-Ethoxy: As a simple homologous extension, replacing the methoxy group with an ethoxy group would slightly increase the lipophilicity of the molecule without significantly altering its electronic properties. This could influence its solubility and transport properties.

The synthesis of these analogs would likely start from appropriately substituted pyridine precursors, followed by the introduction of the thiol or its bioisostere at the 3-position.

A summary of potential modifications is provided in the table below.

| Position | Original Substituent | Potential Modifications | Rationale for Modification |

| 5 | Ethyl | Methyl, Propyl, Isopropyl | Investigate steric effects |

| 2 | Methoxy | Ethoxy, Trifluoromethoxy | Modulate electronic properties and lipophilicity |

| 6 | Methyl | Ethyl, Isopropyl | Vary steric hindrance at the nitrogen donor |

| 3 | Thiol (-SH) | Seleno (-SeH) | Alter acidity, redox potential, and metal binding |

| 2 | Methoxy | Ethoxy | Increase lipophilicity |

Binding Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, Nucleic Acids)

The initial step in elucidating a compound's mechanism of action often involves identifying its molecular targets. Techniques such as molecular docking and dynamics simulations provide predictive insights into how a ligand might bind to a protein's active or allosteric sites. These computational methods are invaluable for prioritizing experimental studies.

Subsequent in vitro assays are crucial for validating these predictions. Enzyme inhibition or activation studies, for instance, can confirm a direct interaction and provide information on the mechanism, such as whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. The potential for covalent modification of enzyme active sites is also a key area of investigation.

Furthermore, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to quantify the kinetics and thermodynamics of receptor-ligand binding. These methods yield precise data on association and dissociation rates (kon and koff) and the enthalpic and entropic contributions to the binding event, offering a deeper understanding of the molecular recognition process.

Modulation of Cellular Pathways and Signaling Networks: Mechanistic Aspects

Beyond direct target engagement, it is essential to understand a compound's downstream effects on cellular signaling networks. Investigating its impact on specific molecular targets within a pathway and the subsequent biochemical cascade is a primary focus.

Modern systems biology approaches, including proteomics and metabolomics, have become indispensable for obtaining a global view of a compound's cellular effects. Proteomic analyses can identify changes in protein expression or post-translational modifications, while metabolomics can reveal alterations in cellular metabolism. These "omics" technologies are powerful tools for identifying previously unknown targets and for de-convoluting complex biological pathways affected by the compound.

While the framework for such an investigation is well-established, the absence of published research on "5-Ethyl-2-methoxy-6-methylpyridine-3-thiol" means that its specific interactions and effects remain unknown. Future research initiatives would be necessary to generate the data required to populate these critical areas of study.

Mechanistic Insights into the Molecular Interactions of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol

A detailed examination of the biochemical and molecular interactions of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol reveals a complex interplay of structural features and redox activity that dictates its biological behavior. This article explores the structure-activity relationships, redox modulation, and biotransformation pathways of this pyridine-3-thiol derivative, drawing upon research into structurally related compounds to infer its mechanistic profile.

Mechanistic Investigations of Biochemical and Molecular Interactions

The specific structure-activity relationship (SAR) for 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol is not extensively documented in publicly available research. However, by examining SAR studies of analogous substituted pyridine (B92270) and thiol-containing compounds, key insights into its potential molecular interactions can be extrapolated. The biological activity of pyridine derivatives is often influenced by the nature and position of their substituents, which can affect their electronic properties, steric hindrance, and hydrogen bonding capabilities. nih.govresearchgate.net

Based on the structure of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, several key pharmacophoric features can be identified that are likely to govern its interactions with biological macromolecules. These features are crucial for molecular recognition and binding specificity.

Pyridine Ring: The central pyridine scaffold serves as a key structural motif. The nitrogen atom within the ring can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding. nih.gov

Thiol Group (-SH): The thiol group at the 3-position is a significant feature. It can act as a hydrogen bond donor and is known to form covalent bonds with specific biological targets, particularly through reactions with cysteine residues in proteins. nih.gov It also possesses nucleophilic properties.

Methoxy (B1213986) Group (-OCH₃): The methoxy group at the 2-position can influence the electronic properties of the pyridine ring through its electron-donating nature. nih.gov It can also participate in hydrogen bonding as an acceptor.

Ethyl and Methyl Groups: The ethyl group at the 5-position and the methyl group at the 6-position are hydrophobic moieties. These alkyl groups can engage in van der Waals interactions and contribute to binding affinity by occupying hydrophobic pockets within a target protein.

The combination of these features suggests that potential binding hotspots for this molecule would likely involve a combination of hydrogen bonding interactions with the pyridine nitrogen and methoxy group, potential covalent interactions via the thiol group, and hydrophobic interactions involving the ethyl and methyl substituents.

| Pharmacophoric Feature | Potential Interaction Type | Likely Interacting Residues in a Protein |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| 3-Thiol Group | Hydrogen Bond Donor, Covalent Bonding, Nucleophile | Cysteine, Aspartate, Glutamate, Histidine |

| 2-Methoxy Group | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| 5-Ethyl Group | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Phenylalanine |

| 6-Methyl Group | Hydrophobic (van der Waals) | Alanine, Leucine, Isoleucine, Valine |

The rational design of chemical probes based on the 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol scaffold would involve systematic modifications of its key pharmacophoric features to explore and optimize interactions with a biological target. nih.govrsc.org

Modification of the Thiol Group: The thiol group could be replaced with other functional groups, such as a hydroxyl or an amine, to assess the importance of the sulfur atom and its specific reactivity. Alternatively, converting the thiol to a disulfide could create a reversible covalent probe.

Alteration of Alkyl Substituents: The ethyl and methyl groups could be varied in size and lipophilicity (e.g., replacing them with propyl, butyl, or cyclopropyl (B3062369) groups) to probe the dimensions and nature of the hydrophobic binding pockets.

Positional Isomerism: Moving the substituents to different positions on the pyridine ring would help to understand the spatial requirements for binding.

Introduction of Electron-Withdrawing or -Donating Groups: Adding further substituents to the pyridine ring could modulate its electronic properties and thereby influence its binding affinity and reactivity. nih.gov

| Modification Strategy | Example Probe Structure | Rationale |

|---|---|---|

| Thiol Group Modification | 5-Ethyl-2-methoxy-6-methylpyridin-3-ol | Evaluate the role of the sulfur atom in binding and activity. |

| Alkyl Group Variation | 5-Propyl-2-methoxy-6-methylpyridine-3-thiol | Probe the size of the hydrophobic pocket at the 5-position. |

| Positional Isomerism | 3-Ethyl-2-methoxy-6-methylpyridine-5-thiol | Assess the geometric requirements for target interaction. |

| Electronic Modulation | 4-Chloro-5-ethyl-2-methoxy-6-methylpyridine-3-thiol | Investigate the effect of an electron-withdrawing group on activity. |

The thiol group of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol makes it a candidate for participating in redox reactions within a biological system. Pyridine derivatives with sulfur-containing functional groups can exhibit redox activity. mdpi.comnih.gov A primary mode of interaction would be with endogenous thiols, most notably glutathione (B108866) (GSH), which is a key cellular antioxidant. nih.gov

The interaction between 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol and GSH could occur through a thiol-disulfide exchange reaction, potentially leading to the formation of a mixed disulfide. This would be dependent on the redox potential of the compound and the local cellular environment. Such an interaction could perturb the cellular redox balance by depleting the GSH pool, which in turn could affect a multitude of cellular processes that are regulated by the GSH/GSSG ratio.

The biotransformation of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol in biological matrices is likely to involve several metabolic pathways common to xenobiotics containing pyridine, methoxy, and thiol functionalities.

Oxidation: The sulfur atom of the thiol group is susceptible to oxidation, which could lead to the formation of sulfenic, sulfinic, and sulfonic acids. The alkyl side chains (ethyl and methyl) can also undergo hydroxylation.

O-Demethylation: The methoxy group can be a target for O-demethylation by cytochrome P450 enzymes, resulting in a hydroxylated pyridine derivative. Studies on methoxyflavones have shown that O-demethylation is a common biotransformation pathway. nih.gov

Conjugation: The thiol group and any newly formed hydroxyl groups can undergo conjugation reactions. A primary conjugation pathway for thiols is S-methylation. Another significant pathway is conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs). nih.gov This would result in the formation of a glutathione conjugate, which is typically more water-soluble and readily excreted from cells.

Applications in Chemical Biology, Materials Science, and Catalysis Research

Development of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol as a Chemical Probe

There is no scientific literature available on the development or use of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol as a chemical probe.

Fluorescent or Spin-Labeled Probes for Live-Cell Imaging (Research Tools)

No studies have been published on the synthesis or application of fluorescent or spin-labeled probes derived from 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol for live-cell imaging.

Activity-Based Probes for Enzyme Function Studies

There is no documented research on the use of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol in the design or application of activity-based probes for studying enzyme function.

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

No research has been published detailing the use of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol as a ligand in either homogeneous or heterogeneous catalysis.

Asymmetric Catalysis with Metal-Thiol Complexes

There are no available studies on the formation of metal-thiol complexes with 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol or their use in asymmetric catalysis.

Organocatalysis Involving the Thiol Functionality

The potential for the thiol group of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol to act as an organocatalyst has not been explored in any published research.

Integration into Novel Material Design and Polymer Chemistry

There is no information in the scientific literature regarding the integration of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol into novel materials or its use in polymer chemistry.

Functionalization of Surfaces and Nanomaterials

No research is available describing the use of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol for the functionalization of surfaces or nanomaterials.

Polymerizable Monomers and Cross-linking Agents

There is no published information on the use of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol as a polymerizable monomer or a cross-linking agent.

Sensing and Detection Applications in Research Contexts

Development of Chemo- and Biosensors for Specific Analytes

No studies were found detailing the development of chemosensors or biosensors based on 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol for the detection of specific analytes.

Analytical Methodologies for Trace Detection in Complex Research Samples

There is no information available on analytical methodologies that utilize 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol for trace detection in complex research samples.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for separating and quantifying 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of substituted pyridines. researchgate.net Due to the hydrophilic nature of many pyridine (B92270) compounds, specialized columns and mobile phases are often employed to achieve effective separation. helixchrom.com For 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, reversed-phase or mixed-mode chromatography would be suitable approaches. helixchrom.comhelixchrom.com Mixed-mode columns, in particular, can exploit both hydrophobic and ionic properties of the analyte to achieve superior resolution compared to single-mode chromatography. helixchrom.com

A typical HPLC method would involve a C18 or a specialized mixed-mode column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape. helixchrom.comnih.gov The detection of the compound can be accomplished using several detectors, depending on the required sensitivity and selectivity.

Ultraviolet (UV) and Photodiode Array (PDA) Detectors: Given the aromatic pyridine ring, the compound is expected to have strong UV absorbance, making UV and PDA detectors highly suitable for its detection and quantification. sielc.com A PDA detector offers the additional advantage of providing spectral information across a range of wavelengths, which aids in peak purity assessment.

Evaporative Light Scattering Detector (ELSD) and Refractive Index (RI) Detector: For instances where the analyte lacks a strong chromophore or when universal detection is desired, ELSD and RI detectors can be utilized. These detectors are compatible with a wide range of mobile phases. helixchrom.com

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) or Mixed-Mode (e.g., Amaze SC, Coresep 100) | Effective for separating substituted pyridines and accommodating their hydrophilic nature. helixchrom.comhelixchrom.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Provides good peak shape and is compatible with MS detection. helixchrom.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. helixchrom.com |

| Detection | UV at 255 nm or PDA (200-400 nm) | Pyridine derivatives typically exhibit strong UV absorbance at these wavelengths. helixchrom.com |

| Injection Volume | 5-10 µL | Typical volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. iltusa.com The direct analysis of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol by GC-MS may be challenging due to the reactivity of the thiol group, which can lead to poor peak shape and quantitative irreproducibility. chromforum.org Thiols are known to interact with active sites in the GC system. chromforum.org

To overcome these challenges, derivatization of the thiol group is a common and effective strategy. Converting the thiol to a more volatile and less polar derivative, such as a pentafluorobenzyl (PFB) ether or a derivative with N-ethylmaleimide (NEM), can significantly improve its chromatographic behavior. nih.govresearchgate.net Sample introduction for such volatile derivatives can be performed using headspace analysis or solid-phase microextraction (SPME), which help to concentrate the analyte and reduce matrix interference. nih.govthermofisher.com The mass spectrometer provides high specificity for identification based on the compound's mass spectrum and fragmentation pattern. iltusa.com

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) | Converts reactive thiol into a stable, volatile derivative suitable for GC analysis. nih.gov |

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | Provides good separation for a wide range of organic compounds. nih.gov |

| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivative. nih.gov |

| Carrier Gas | Helium at a constant flow rate | Standard inert carrier gas for GC-MS. |

| Oven Program | Initial temp 60°C, ramp to 280°C | Temperature programming allows for separation of analytes with different boiling points. |

| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode | Provides structural information for confident compound identification. thermofisher.com |

Electrochemical Methods for Redox Potential Determination and Reactivity Studies

Electrochemical techniques are well-suited for investigating the redox chemistry of molecules containing electroactive groups like thiols and aromatic systems. researchgate.net These methods can provide valuable insights into the oxidation-reduction potential and reactivity of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of species in solution. acs.org For 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, CV could be used to study the oxidation of the thiol group and the reduction/oxidation of the pyridine ring. nih.govuniv-lyon1.fr The experiment involves scanning the potential of a working electrode and measuring the resulting current, providing information on the potentials at which redox events occur. wpmucdn.com The characteristics of the cyclic voltammogram, such as peak potentials and currents, are dependent on the electrode material (e.g., platinum, glassy carbon, gold) and the solvent system. researchgate.netrsc.org

Chronoamperometry, which measures current as a function of time after a potential step is applied, can complement CV studies by providing kinetic information about the electrochemical reactions.

The direct electrochemical analysis of thiols at bare electrode surfaces can be hindered by high overpotentials and electrode fouling, where the oxidation products passivate the electrode surface. researchgate.net To overcome these limitations, chemically modified electrodes are frequently fabricated. These modified surfaces can catalyze the electrochemical reaction, leading to higher sensitivity and lower detection limits. osti.gov

For the study of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, a glassy carbon electrode could be modified with materials like single-wall carbon nanotubes (SWNTs) or metallic nanoparticles. nih.gov SWNT-modified electrodes have been shown to significantly lower the oxidation potential of various thiols and enhance the peak current. nih.gov The fabrication process typically involves dispersing the modifying material (e.g., SWNTs) in a solvent and drop-casting it onto the polished electrode surface. Such modified electrodes provide a more sensitive and stable platform for studying the compound's electrochemical properties and reactivity. nih.govosti.gov

| Technique | Application | Typical Setup / Reference |

|---|---|---|

| Cyclic Voltammetry (CV) | Determination of redox potentials of the thiol and pyridine moieties. | Three-electrode cell with a working electrode (e.g., Pt, Glassy Carbon), reference electrode (Ag/AgCl), and counter electrode (Pt wire) in an appropriate electrolyte solution. univ-lyon1.fr |

| Modified Electrodes | Enhanced sensitivity and selectivity for thiol oxidation; reduction of electrode fouling. | Fabrication of a glassy carbon electrode modified with single-wall carbon nanotubes (SWNTs) to catalyze the electrochemical oxidation of the thiol group. nih.gov |

Hyphenated Techniques (e.g., LC-NMR, GC-IR, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol. nih.govsaspublishers.com

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for both quantification and structural confirmation. nih.gov It is particularly useful for identifying and measuring trace levels of the target compound in complex matrices, such as reaction mixtures or biological samples. nih.gov The first mass spectrometer can be set to select the molecular ion of the compound, which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer, providing a highly specific fingerprint for identification. nih.gov An HPLC-MS/MS method has been successfully developed for the routine analysis of other potent thiols. acs.org

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy combines the separation power of HPLC with the definitive structure elucidation capabilities of NMR. semanticscholar.org This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. jpsbr.org It is exceptionally powerful for unambiguously identifying the structure of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, its isomers, or unknown impurities within a mixture without the need for prior isolation. news-medical.netdergipark.org.tr

GC-IR: Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique, particularly for analyzing volatile derivatives of the target compound. saspublishers.com While GC-MS provides information on the mass-to-charge ratio of fragments, GC-IR provides information about the specific functional groups present in the molecule based on their characteristic infrared absorption frequencies. iltusa.commdpi.com This can be used to confirm the presence of the pyridine ring, ether, and derivatized thiol groups, complementing the data obtained from GC-MS. mtsu.edu

In Situ Spectroscopic Monitoring of Chemical Reactions (e.g., UV-Vis, IR, NMR) for Kinetic Studies

The real-time analysis of chemical reactions is crucial for understanding reaction mechanisms, determining kinetic parameters, and optimizing process conditions. For a compound such as 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, in situ spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, would be indispensable tools for detailed kinetic investigations. While specific research applying these methods to 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol is not available in the public domain, the principles of these techniques can be extrapolated to hypothesize their application.

In situ monitoring allows for the continuous collection of data as a reaction proceeds, without the need to withdraw samples. This approach provides a dynamic picture of the concentration changes of reactants, intermediates, and products over time.

UV-Visible (UV-Vis) Spectroscopy would be a valuable technique if the reaction involving 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol exhibits a change in the chromophores of the molecules. For instance, in a reaction where the pyridine ring or the thiol group undergoes a transformation that alters its electronic structure, the UV-Vis spectrum would be expected to change. By monitoring the absorbance at a specific wavelength corresponding to a reactant or product, a concentration-time profile can be constructed. From this data, reaction rates and rate constants can be determined. For example, in studies of other pyridine-thiolate ligands, UV-Vis spectroscopy has been used to monitor protonation steps by observing shifts in the absorption spectrum. acs.org

Infrared (IR) Spectroscopy offers the ability to track changes in functional groups throughout a reaction. For 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, characteristic vibrational frequencies associated with the S-H, C-S, C=N, and C-O bonds could be monitored. The disappearance of a reactant's characteristic peak or the appearance of a product's peak can be quantitatively related to concentration. This technique is particularly powerful for identifying transient intermediates that may not be observable by other methods. The coordination of pyridine thiols to metal centers, for example, has been studied by observing shifts in the vibrational frequencies of the C=N and C-S groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is an exceptionally powerful tool for kinetic analysis as it provides detailed structural information about the molecules in solution. cdnsciencepub.com For 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, ¹H and ¹³C NMR could be used to track the changes in the chemical environment of each atom as the reaction progresses. By integrating the signals corresponding to specific protons or carbons of the starting material and products, their relative concentrations can be determined over time. This allows for the elucidation of complex reaction pathways and the calculation of kinetic parameters. For instance, NMR has been employed to systematically evaluate the kinetic properties of phenylsulfonyl pyridine derivatives with free thiols by monitoring the signals of the reacting species. rsc.org Furthermore, specialized NMR techniques can be used for in situ monitoring of reactions, such as the use of ¹⁹F NMR to directly observe reactive intermediates in the reactions of thiols. nih.govresearchgate.net

The data obtained from these in situ spectroscopic methods would be instrumental in constructing a comprehensive kinetic profile for reactions involving 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol. The choice of technique would depend on the specific reaction being studied, the nature of the reactants and products, and the information required.

Future Perspectives and Emerging Research Directions

Exploration of Unexplored Reactivity and Novel Synthetic Opportunities

The reactivity of pyridine (B92270) derivatives is rich and varied, influenced by the electronic nature and position of substituents on the ring. imperial.ac.uk For 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, the interplay between the electron-donating ethyl and methoxy (B1213986) groups, and the nucleophilic thiol group, suggests a landscape of unexplored chemical transformations.

Future synthetic endeavors could focus on leveraging the thiol moiety for various coupling reactions, such as S-alkylation, S-arylation, and the formation of disulfides. These reactions would yield a diverse library of derivatives with potentially unique properties. The pyridine nitrogen also offers a site for quaternization or N-oxide formation, further expanding the synthetic possibilities. imperial.ac.uk

Moreover, the development of novel synthetic routes to this and related compounds is an area of active interest. While traditional methods for pyridine synthesis exist, modern approaches focus on efficiency and functional group tolerance. organic-chemistry.orgnih.gov A recently developed practical and convenient method for the synthesis of various substituted pyridine-3-thiols starts from 3-iodopyridines, utilizing thiobenzoic acid as a sulfur donor in a two-step procedure that gives high yields. nuph.edu.uanuph.edu.ua Such methodologies could be adapted for the efficient production of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, facilitating its broader investigation.

A summary of potential synthetic modifications and the resulting compound classes is presented in the table below.

| Reactive Site | Reaction Type | Potential Product Class |

| Thiol (-SH) | S-Alkylation | Thioethers |

| Thiol (-SH) | S-Arylation | Aryl thioethers |

| Thiol (-SH) | Oxidation | Disulfides |

| Pyridine Nitrogen | Quaternization | Pyridinium salts |

| Pyridine Nitrogen | N-Oxide formation | Pyridine N-oxides |

Potential for Novel Mechanistic Discoveries in Chemical and Biological Systems

Pyridine and its derivatives are integral to numerous biological processes and are key components in many pharmaceuticals. rsc.orgnih.gov The specific substitution pattern of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol, featuring both a thiol and a pyridine core, suggests potential for interesting interactions within biological systems. Thiol groups are known to be important in various enzymatic reactions and can act as antioxidants or ligands for metal ions in metalloproteins. wikipedia.org

Future research could investigate the role of this compound as an enzyme inhibitor, a modulator of protein function, or a probe for studying biological redox processes. The pyridine scaffold itself is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. rsc.orgnih.gov Mechanistic studies could unravel how the unique electronic and steric properties of this specific substitution pattern influence its biological targets and pathways.